Home > Products > Screening Compounds P128609 > N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide
N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide -

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide

Catalog Number: EVT-4846881
CAS Number:
Molecular Formula: C19H29N3O4
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acetyl Fentanyl

Compound Description: Acetyl fentanyl is a synthetic opioid analgesic drug that is an analog of fentanyl. It is significantly more potent than heroin [].

Relevance: While acetyl fentanyl does not share the core hydrazinecarboxamide structure with N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, both compounds fall under the broad category of opioid agonists. This shared classification stems from their ability to activate opioid receptors, primarily the mu-opioid receptor, leading to analgesic and euphoric effects. Importantly, this shared characteristic implies similar pharmacological and toxicological profiles, including risks of respiratory depression, addiction, and overdose [].

Butyryl Fentanyl

Compound Description: Butyryl fentanyl, similar to acetyl fentanyl, is another synthetic opioid analgesic drug and a fentanyl analog [].

Relevance: Although butyryl fentanyl does not possess the same core structure as N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, it shares the classification of an opioid agonist []. This commonality emphasizes the potential for similar pharmacological effects and, importantly, similar risks associated with opioid use, such as respiratory depression, addiction, and overdose.

AH-7921

Compound Description: AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) is a synthetic opioid analgesic drug [].

Relevance: Although structurally different from N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, AH-7921 is grouped within the same pharmacological class of opioid agonists []. This shared classification indicates that, despite structural variations, both compounds exhibit similar actions at opioid receptors and therefore possess comparable therapeutic potential and risks.

MT-45

Compound Description: MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid analgesic drug [].

Relevance: While the chemical structure of MT-45 differs from N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, both compounds fall under the category of opioid agonists []. This shared classification highlights their potential for similar pharmacological effects, including analgesia, as well as their associated risks such as respiratory depression and addiction.

U50488

Compound Description: U50488 (trans-(±)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide), also known as trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, is a selective kappa-opioid receptor agonist [, ]. It has been extensively used in research to investigate the role of kappa-opioid receptors in various physiological processes, including pain perception, stress response, and addiction.

Salvinorin A

Compound Description: Salvinorin A is a potent, naturally occurring kappa-opioid receptor agonist found in Salvia divinorum, a plant with a long history of use as an entheogen [].

Relevance: Salvinorin A, although structurally distinct from N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, shares the classification of a kappa-opioid receptor agonist []. This commonality suggests potential similarities in their pharmacological profiles, specifically their interaction with kappa-opioid receptors, and hints at possible overlapping therapeutic applications or side effects.

Nalfurafine

Compound Description: Nalfurafine ([TRK-820, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[N-methyl-trans-3-(3-furyl)acrylamido]morphinan] is a selective kappa-opioid receptor agonist that has shown promising results as an antipruritic agent [].

Relevance: While nalfurafine and N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide do not share a core structural motif, their relevance lies in their shared classification as kappa-opioid receptor agonists []. This shared characteristic indicates that both compounds can bind to and activate kappa-opioid receptors, which are involved in various physiological processes including pain modulation and itch sensation.

Bremazocine

Compound Description: Bremazocine [(±)-6-ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropy)-methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol] is a potent opioid analgesic with a complex pharmacological profile. It acts as a partial agonist at mu-opioid receptors and as an antagonist at kappa-opioid receptors [, ].

Relevance: While bremazocine's structure differs from N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, it is classified as an atypical kappa-opioid receptor agonist []. This characteristic highlights the complexity of opioid pharmacology and suggests potential for overlapping, albeit not identical, pharmacological effects and therapeutic applications.

GR 89696

Relevance: Despite structural differences, GR 89696 and N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide are both categorized as kappa-opioid receptor agonists []. This shared classification highlights their potential for similar pharmacological profiles and therapeutic applications, specifically those related to kappa-opioid receptor activation.

6-Alkylureido-4-aryl-2(1H)-pyridones

Compound Description: These compounds represent a class of chemically synthesized molecules with potential pharmacological activities [].

Relevance: The research paper discussing 6-Alkylureido-4-aryl-2(1H)-pyridones highlights the synthesis and preliminary pharmacological evaluation of this specific chemical class. While these compounds do not directly mirror the structure of N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, the study emphasizes the exploration of structurally diverse molecules with potential therapeutic value, particularly in the realm of analgesia and central nervous system activity []. This approach aligns with the broader goal of identifying novel compounds with improved pharmacological profiles compared with existing drugs, a goal relevant to the potential development of drugs related to N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide.

Sch 527123

Compound Description: Sch 527123 (2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide) is a potent and selective antagonist of the chemokine receptors CXCR1 and CXCR2 [].

Nitro Derivatives with Antithrombotic, Anti-inflammatory, and Analgesic Activities

Compound Description: The research paper discussing Nitro Derivatives with Antithrombotic, Anti-inflammatory, and Analgesic Activities details a broad class of organic compounds characterized by the presence of a nitro group (-NO2) and explores their potential therapeutic applications, particularly as antithrombotic, anti-inflammatory, and analgesic agents [].

Relevance: While these nitro derivatives may not share a direct structural resemblance to N-Cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide, the research underscores a fundamental concept in medicinal chemistry: the exploration of functional groups and their impact on biological activity []. This approach emphasizes that even structurally diverse compounds can exhibit similar pharmacological profiles based on shared functional groups that interact with specific biological targets.

Properties

Product Name

N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide

IUPAC Name

1-cyclohexyl-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]urea

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C19H29N3O4/c1-3-25-16-11-10-14(12-17(16)26-4-2)13-18(23)21-22-19(24)20-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,21,23)(H2,20,22,24)

InChI Key

MRDOWOKNRBOGRG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.